(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
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Overview
Description
(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a complex organic compound that features multiple functional groups, including alkenes, alkynes, ethers, and amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can be approached through a multi-step process involving the formation of key intermediates. The general steps may include:
Formation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate halogenating agents and subsequent functionalization.
Synthesis of the alkyne intermediate: This involves the coupling of the thiophene derivative with an alkyne precursor under palladium-catalyzed conditions.
Formation of the amine derivative: The alkyne intermediate can be reacted with an amine precursor to form the desired amine derivative.
Final coupling reaction: The amine derivative can be coupled with (E)-but-2-enedioic acid under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert alkenes and alkynes to alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases and conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of materials with specific characteristics, such as conductivity, flexibility, and stability.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests that it could modulate various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Alkyne derivatives: Compounds with alkyne functional groups, such as 1-hexyne.
Amine derivatives: Compounds with amine functional groups, such as N-ethyl-2-pyrrolidone.
Uniqueness
What sets (E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine apart is its combination of multiple functional groups in a single molecule
Properties
Molecular Formula |
C31H35NO5S2 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1+ |
InChI Key |
QGUWPAYJKVJWEK-WRAVLAHRSA-N |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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